molecular formula C3H5NaO4S B8026714 sodium;prop-2-enyl sulfate

sodium;prop-2-enyl sulfate

Cat. No.: B8026714
M. Wt: 160.13 g/mol
InChI Key: USEWKBLLMCFAEJ-UHFFFAOYSA-M
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Description

Sodium prop-2-enyl sulfate (IUPAC: sodium allyl sulfate) is an organosulfate compound comprising a prop-2-enyl (allyl) group bonded to a sulfate anion, neutralized by a sodium cation. Its structure is represented as CH₂=CHCH₂OSO₃⁻Na⁺. Organosulfates like sodium prop-2-enyl sulfate are typically synthesized via sulfonation of allyl alcohol followed by neutralization with sodium hydroxide. Such compounds are often utilized in polymer chemistry as reactive monomers or crosslinking agents due to the allyl group’s unsaturated bond .

Properties

IUPAC Name

sodium;prop-2-enyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEWKBLLMCFAEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of sodium;prop-2-enyl sulfate would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

sodium;prop-2-enyl sulfate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

sodium;prop-2-enyl sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium;prop-2-enyl sulfate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Sodium Sulfate (Na₂SO₄)

Structural and Functional Differences :

  • Sodium sulfate (Na₂SO₄) is a simple inorganic sulfate salt, whereas sodium prop-2-enyl sulfate is an organosulfate. The absence of an organic alkyl/alkenyl chain in Na₂SO₄ limits its reactivity compared to the allyl-containing variant.
  • Applications: Na₂SO₄ is widely used as a drying agent, in glass manufacturing (removing air bubbles), and as a filler in detergents .

Thermochemical Properties :

Property Sodium Sulfate (Na₂SO₄) Sodium Prop-2-enyl Sulfate (Inferred)
Molecular Weight 142.04 g/mol ~178.12 g/mol (estimated)
Melting Point 884°C Likely lower (organic component)
Solubility in Water 47.6 g/L (20°C) Higher (polar sulfate group)
ΔfH° (solid) -1387.56 kJ/mol Not available

Sodium Dodecyl Sulfate (SDS, C₁₂H₂₅OSO₃Na)

Structural Comparison :

  • SDS features a long hydrophobic dodecyl chain, making it a potent surfactant.

Functional and Toxicological Differences :

Property SDS Sodium Prop-2-enyl Sulfate (Inferred)
Critical Micelle Concentration 8.2 mM (25°C) Likely higher (shorter chain)
Oral LD₅₀ (Rat) >2000 mg/kg Data unavailable
Applications Detergents, electrophoresis Potential monomer in polymer chemistry
Reactivity Stable in aqueous solutions Susceptible to oxidation/addition

4-(Prop-2-enyl)-Phenyl Angelate

Structural and Functional Contrast :

  • This compound () shares the prop-2-enyl group but is esterified with angelic acid instead of sulfated. The sulfate group in sodium prop-2-enyl sulfate enhances water solubility and ionic character, whereas the ester group in 4-(prop-2-enyl)-phenyl angelate confers lipid solubility and volatility.
  • Applications :
    • 4-(Prop-2-enyl)-phenyl angelate is reported in essential oils and fragrances .
    • Sodium prop-2-enyl sulfate’s ionic nature suits industrial processes (e.g., emulsification, catalysis).

Sodium 2-Methylprop-2-ene-1-sulphonate

Comparison of Sulfonate vs. Sulfate :

  • Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8, ) is a sulfonate (SO₃⁻) derivative with a methyl-substituted allyl group. Sulfonates generally exhibit higher chemical stability than sulfates due to stronger S-O bonds.
  • Reactivity :
    • The sulfonate group res hydrolysis better than sulfate esters, making it preferable for high-temperature applications.
    • Sodium prop-2-enyl sulfate’s sulfate ester may hydrolyze under acidic/alkaline conditions, releasing sulfuric acid .

Key Research Findings and Gaps

  • Thermal Stability : Sodium sulfate’s high melting point (884°C) contrasts with the inferred lower stability of sodium prop-2-enyl sulfate, which may decompose at elevated temperatures due to its organic moiety .
  • Toxicity : While SDS exhibits low acute toxicity, sodium prop-2-enyl sulfate’s safety profile remains unstudied. Its allyl group may pose inhalation or dermal hazards akin to allyl acetate ().
  • Environmental Impact: Sodium sulfate participates in natural sulfur cycles, but organosulfates like sodium prop-2-enyl sulfate may persist longer in ecosystems due to synthetic origins .

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